molecular formula C17H20N2Si B12624923 3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole CAS No. 920984-38-9

3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B12624923
CAS No.: 920984-38-9
M. Wt: 280.44 g/mol
InChI Key: QJCUUVBHYDPZGW-UHFFFAOYSA-N
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Description

3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole is a silicon-containing organic compound It is characterized by the presence of a silyl group attached to a pyrazole ring, which is further substituted with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of 3-(Dimethyl(phenyl)silyl)propyl chloride with phenylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The silyl group can be oxidized to form silanols or siloxanes.

    Reduction: The compound can be reduced to form corresponding hydrosilanes.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reagents like lithium aluminum hydride or diisobutylaluminum hydride are employed.

    Substitution: Electrophiles such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Hydrosilanes.

    Substitution: Brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex silicon-containing compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The silyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The phenyl groups contribute to the compound’s stability and potential binding to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[Dimethyl(phenyl)silyl]propan-1-ol: Another silicon-containing compound with similar structural features.

    3-Dimethyl(phenyl)silyl glutaric anhydride: Used in stereocontrolled synthesis.

    3-Trimethylsilylpropynal: Involved in the synthesis of β-lactams.

Uniqueness

3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole is unique due to its combination of a silyl group with a pyrazole ring and phenyl substitutions. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

CAS No.

920984-38-9

Molecular Formula

C17H20N2Si

Molecular Weight

280.44 g/mol

IUPAC Name

dimethyl-phenyl-(2-phenyl-3,4-dihydropyrazol-5-yl)silane

InChI

InChI=1S/C17H20N2Si/c1-20(2,16-11-7-4-8-12-16)17-13-14-19(18-17)15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3

InChI Key

QJCUUVBHYDPZGW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=NN(CC1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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